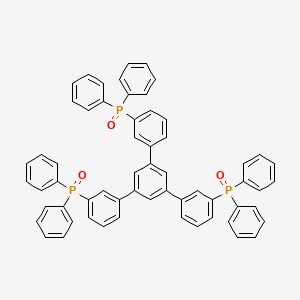

1,3,5-三(3-二苯基膦酰基苯基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Tris(diphenylamino)benzene derivatives are used as hole transport materials in perovskite solar cells . They have high hole mobility, low electron affinity, and high ionic potential .

Synthesis Analysis

A series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes was synthesized, and coordination polymers were constructed from these organic linkers and copper ions in high yields . Nickel-catalyzed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .Molecular Structure Analysis

The ground state geometry, frontier molecular orbital (FMO), photoelectric properties, reorganization energies, and the absorption spectra of 1,3,5-Tris(diphenylamino)benzene derivatives were investigated using density functional theory (DFT) and TD/DFT procedures at B3LYP/6-311G level .Chemical Reactions Analysis

The carbonization of the linkers of 1,3,5-tris(functionalised-phenylethynyl)benzenes afforded a microporous carbon that shows type I adsorption–desorption .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Tris(diphenylphosphino)benzene include a boiling point of 705.7±55.0 °C at 760 mmHg, a vapor pressure of 0.0±2.2 mmHg at 25°C, and an enthalpy of vaporization of 99.6±3.0 kJ/mol .科学研究应用

OLED 应用

1,3,5-三(二苯基膦酰基)苯 (TPO) 已被成功设计和合成,作为高三重态能电子传输材料。这种材料与三(4-咔唑基-9-基苯基)胺 (TCTA) 形成高效的激基复合物,导致三重态上转换和延迟荧光。它用于低开启电压和高功率效率的溶液处理白色磷光 OLED,表明其作为低成本 OLED 的主体材料的潜力 (Ban et al., 2016).

层状磷酸锆的合成

1,3,5-三(4-膦酰基苯基)苯已被合成用于制备一种具有蜂窝状结构的新型磷酸锆。这种结构表现出显着的热稳定性和耐水解性 (Taddei et al., 2014).

酯油中的抗氧化机理

1,3,5-三(苯氨基)苯衍生物在高温下表现出比市售抗氧化剂更好的抗氧化能力,这受其取代基的影响。这种变化影响分子结构和电子效应,使其适合作为酯油中的抗氧化剂 (Changqing et al., 2016).

在纳米级三铂环中的应用

1,3,5-三[(二苯基膦酰基)烷基]苯,一种三官能膦配体,被用于合成新型笼状结构铂环和三核链状铂环。这些结构是通过使用铂(II)配合物片段自组装形成的,展示了纳米级材料合成的潜力 (Lindner et al., 2001).

无定形分子材料合成

1,3,5-三(二苯氨基)苯的甲基取代衍生物形成了一类新型无定形分子材料。它们形成稳定的无定形玻璃,玻璃化转变温度约为 50 °C,在材料科学中显示出前景 (Ishikawa et al., 1992).

作用机制

Target of Action

Similar compounds like 1,3,5-tris(diphenylamino)benzene are known to interact with perovskite layers in organic electronic devices .

Mode of Action

It’s worth noting that similar compounds, such as 1,3,5-tris(diphenylamino)benzene, undergo a photocyclization reaction in solution, both in the absence and presence of oxygen . The reaction mechanism for the photocyclization of these compounds is different between the deaerated and oxygen-saturated systems .

Biochemical Pathways

It’s known that similar compounds, such as 1,3,5-tris(diphenylamino)benzene, undergo photocyclization reactions . This suggests that the compound may interact with light-sensitive biochemical pathways.

Result of Action

Similar compounds, such as 1,3,5-tris(diphenylamino)benzene, are known to undergo photocyclization reactions, suggesting that they may have light-sensitive properties .

Action Environment

The action of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene may be influenced by environmental factors such as light and oxygen. For instance, similar compounds like 1,3,5-Tris(diphenylamino)benzene undergo different photocyclization reactions in deaerated and oxygen-saturated systems .

属性

IUPAC Name |

1,3,5-tris(3-diphenylphosphorylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H45O3P3/c61-64(52-25-7-1-8-26-52,53-27-9-2-10-28-53)58-37-19-22-46(43-58)49-40-50(47-23-20-38-59(44-47)65(62,54-29-11-3-12-30-54)55-31-13-4-14-32-55)42-51(41-49)48-24-21-39-60(45-48)66(63,56-33-15-5-16-34-56)57-35-17-6-18-36-57/h1-45H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDJSWJPDAJENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC(=CC(=C4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O3P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)